UDP-|A-D-glucose (disodium)

Catalog No.
S12862725
CAS No.
M.F
C15H22N2Na2O17P2
M. Wt
610.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UDP-|A-D-glucose (disodium)

Product Name

UDP-|A-D-glucose (disodium)

IUPAC Name

disodium;[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Molecular Formula

C15H22N2Na2O17P2

Molecular Weight

610.27 g/mol

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9?,10+,11+,12-,13-,14+;;/m1../s1

InChI Key

PKJQEQVCYGYYMM-GWTCQOKDSA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]

Uridine diphosphate α-D-glucose, disodium salt, commonly referred to as UDP-α-D-glucose (disodium), is a nucleotide sugar that plays a crucial role in carbohydrate metabolism. Its chemical formula is C15H22N2O17P22NaC_{15}H_{22}N_{2}O_{17}P_{2}\cdot 2Na and it has a CAS number of 117756-22-6. This compound functions primarily as a donor substrate for glucosyltransferases, enzymes that catalyze the transfer of glucose from UDP-α-D-glucose to various acceptor molecules, thereby facilitating the synthesis of glycogen and other polysaccharides .

  • Glycogen Synthesis: It serves as a substrate for glycogen synthase, which catalyzes the addition of glucose units to the growing glycogen chain.
  • Metabolism: UDP-α-D-glucose can be converted into UDP-galactose and UDP-glucuronic acid through specific enzymatic pathways, further participating in various metabolic processes .
  • Formation of Glycosidic Bonds: It plays a critical role in forming glycosidic bonds during the biosynthesis of glycoproteins and glycolipids.

The primary reaction can be summarized as follows:

Glucose 1 phosphate+Uridine triphosphateUDP D glucose+2phosphate\text{Glucose 1 phosphate}+\text{Uridine triphosphate}\rightarrow \text{UDP D glucose}+2\text{phosphate}

UDP-α-D-glucose is essential for several biological activities:

  • Glycogen Storage: It is a key intermediate in the biosynthesis of glycogen, which serves as an energy reserve in animals .
  • Cell Signaling: Recent studies indicate that UDP-α-D-glucose may interact with P2Y receptors, suggesting a role in cell signaling pathways .
  • Metabolic Regulation: Its levels are tightly regulated within cells, influencing various metabolic pathways related to carbohydrate utilization.

UDP-α-D-glucose can be synthesized through several methods:

  • Enzymatic Synthesis: The most common method involves the enzymatic conversion of glucose-1-phosphate and uridine triphosphate using UDP-glucose pyrophosphorylase.

    The reaction is as follows:
    Glucose 1 phosphate+Uridine triphosphateUDP D glucose+2phosphate\text{Glucose 1 phosphate}+\text{Uridine triphosphate}\rightarrow \text{UDP D glucose}+2\text{phosphate}
  • Chemical Synthesis: Although less common, chemical synthesis routes have been developed that involve multiple steps to construct the nucleotide sugar.
  • Extraction from Biological Sources: UDP-α-D-glucose can also be isolated from biological tissues where it naturally occurs.

UDP-α-D-glucose has diverse applications in various fields:

  • Biochemical Research: It is widely used as a substrate in enzymatic assays to study glucosyltransferases and other carbohydrate-active enzymes.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in targeting metabolic disorders.
  • Food Industry: UDP sugars are used in food technology for modifying starches and enhancing sweetness profiles.

Research has shown that UDP-α-D-glucose interacts with several biological molecules:

  • Enzymes: It acts as a substrate for various glycosyltransferases, which are critical for synthesizing glycoproteins and glycolipids.
  • Receptors: Studies indicate its binding to P2Y receptors, influencing cellular signaling pathways related to inflammation and immune responses .

These interactions underscore its importance not only in metabolism but also in cellular communication.

Several compounds share structural and functional similarities with UDP-α-D-glucose. Here are some notable examples:

Compound NameCAS NumberKey Features
Uridine diphosphate galactose14431-43-9Precursor for glycoprotein synthesis; involved in lactose metabolism.
Uridine diphosphate glucuronic acid14431-43-9Plays a role in detoxification processes; precursor for glycosaminoglycans.
Cytidine diphosphate choline62-49-7Involved in phospholipid biosynthesis; important for membrane integrity.

Uniqueness of UDP-α-D-glucose

UDP-α-D-glucose stands out due to its specific role as an immediate glucose donor in glycogen synthesis and its involvement in various metabolic pathways. Unlike other nucleotide sugars, it directly participates in energy storage processes critical for maintaining glucose homeostasis in organisms.

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

610.01890980 g/mol

Monoisotopic Mass

610.01890980 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

Explore Compound Types